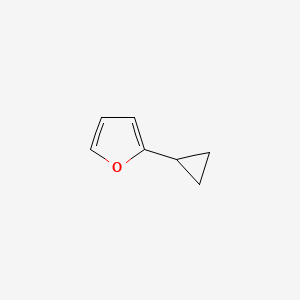

2-Cyclopropylfuran

Description

Structure

3D Structure

Properties

CAS No. |

39763-87-6 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2-cyclopropylfuran |

InChI |

InChI=1S/C7H8O/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2 |

InChI Key |

XQGXEYVLYBCLOU-UHFFFAOYSA-N |

SMILES |

C1CC1C2=CC=CO2 |

Canonical SMILES |

C1CC1C2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropylfuran and Analogues

Transition Metal-Catalyzed Cyclizations and Cross-Couplings

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering powerful tools for constructing complex molecular architectures. Several metals, including palladium, gold, zinc, and copper, have been instrumental in developing efficient pathways to cyclopropyl-substituted furans.

Palladium catalysis has emerged as a versatile strategy for furan (B31954) synthesis, often involving C-H activation, alkene insertion, and annulation processes. A notable approach involves the palladium-catalyzed C–H activation/alkene insertion/annulation of cyclic 1,3-diketones or 1,3-indandione (B147059) with alkenes. This method, typically employing palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst, copper acetate (Cu(OAc)₂) as an oxidant, and trifluoroacetic acid (TFA) as an additive in toluene (B28343) at elevated temperatures (e.g., 120 °C), can yield furan derivatives with moderate to good yields mdpi.comresearchgate.netrsc.orgrsc.org. For instance, this protocol has been used to synthesize compounds like 2-benzylfuran (B12535769) mdpi.com. More specifically, palladium(II) chloride bis(acetonitrile) (PdCl₂(CH₃CN)₂) has demonstrated superior catalytic activity, achieving up to 94% yield under optimized conditions in dioxane at 80 °C mdpi.com. This catalyst system has been employed in the synthesis of substituted furans such as 3-isobutyryl-2-isopropyl-5-methylfuran from 4-allyl-2,6-dimethyl-3,5-heptanedione in 77% yield mdpi.com. Palladium catalysis also facilitates the ring-opening cycloisomerization of cyclopropyl (B3062369) ketones, leading to di- and tri-substituted furans rsc.orgrsc.org.

Zinc catalysis offers a more sustainable and cost-effective alternative for various synthetic transformations, including those involving carbene intermediates. Zinc salts, such as zinc chloride (ZnCl₂), are adept at generating metal carbene intermediates from precursors like enynones chim.itresearchgate.netresearchgate.net. These zinc carbenoids can then participate in cyclopropanation reactions with alkenes, yielding cyclopropane (B1198618) derivatives chim.it. Furthermore, zinc catalysis has been utilized in multicomponent reactions, such as the three-component coupling of 1,3-dicarbonylic compounds, 2-alkynals, and alkenes, to directly synthesize cyclopropyl-substituted furan derivatives under mild conditions and with low catalyst loadings researchgate.netresearchgate.netasturias.es. ZnCl₂ has also been employed in the reaction of cyclopropenes with furan, leading to the formation of oxabicyclic structures beilstein-journals.orgbeilstein-journals.orgnih.gov.

Rhodium(II) catalysts, particularly rhodium(II) carboxylates, are renowned for their ability to mediate carbene transfer reactions, including cyclopropanations. Rhodium(II) catalysts have been applied to the enantioselective cyclopropanation of furans, yielding cyclopropanated furan structures with high enantiomeric excess acs.org. Furthermore, Rh₂(OAc)₄ has been used in cascade reactions involving diazo compounds, leading to the formation of penta-substituted aromatic compounds through cyclopropanation, rearrangement, and isomerization sequences acs.orgnih.gov. Rhodium(II) carboxylates are also effective in the rearrangement of cycloprop-1-en-1-yl ketones to yield 5-aryl-2-siloxyfurans pku.edu.cn.

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and synthetic convergence by forming multiple bonds in a single operation.

Brønsted acid-promoted cascade reactions have been developed for the synthesis of cyclopropyl-substituted furans. For example, the use of chloroacetic acid can induce intramolecular cascade reactions of electron-deficient ynenones, leading to 2,3,5-trisubstituted furans bearing a fused cyclopropyl substituent researchgate.netscispace.comnih.govgla.ac.uk.

Zinc-catalyzed multicomponent reactions have also been successfully employed. A notable example is the three-component coupling of 1,3-dicarbonylic compounds, 2-alkynals, and alkenes, which provides a straightforward route to cyclopropyl-substituted furan derivatives researchgate.netresearchgate.netasturias.es. These reactions typically proceed under mild conditions with low catalyst loadings and good yields.

Palladium-catalyzed cascade reactions, such as the C–H activation/alkene insertion/annulation of cyclic 1,3-diketones with alkenes, provide direct access to furan and cyclopropane motifs researchgate.netrsc.orgrsc.org. Copper(I)-catalyzed reactions, including strain-driving cycloisomerization followed by annulative fragmentation, also represent efficient cascade pathways to functionalized furans nih.govacs.orgresearchgate.net.

Data Tables

To illustrate the scope and efficiency of these methodologies, the following tables summarize key research findings.

Table 1: Gold(I)-Catalyzed Synthesis of Furans

| Substrate Type | Catalyst | Nucleophile | Product Type | Yield | Key Reference(s) |

| 1-(1-Alkynyl)-cyclopropyl ketones | (Ph₃P)AuOTf | Various | Highly substituted furans | High | organic-chemistry.orgacs.orgacs.org |

| 1-(1-Alkynyl)cyclopropyl ketones | Au(I) complex | Methanol | Substituted furans | Good | acs.org |

Table 2: Palladium-Catalyzed Synthesis of Furans

| Substrate Type | Catalyst | Conditions | Product Type | Yield (%) | Key Reference(s) |

| Cyclic 1,3-diketones / 1,3-indandione + Alkenes | Pd(OAc)₂, Cu(OAc)₂, TFA | Toluene, 120 °C | Furan derivatives, Spirocyclopropanes | 49-87 | mdpi.comresearchgate.net |

| 4-Allyl-2,6-dimethyl-3,5-heptanedione | PdCl₂(CH₃CN)₂, CuCl₂ | Dioxane, 60 °C, 12 h | 3-Isobutyryl-2-isopropyl-5-methylfuran | 77 | mdpi.com |

| 1,3-Dicarbonyl compounds + Alkenyl bromides | PdCl₂(CH₃CN)₂ | Dioxane, 80 °C, 2 h | Functionalized furans | 94 | mdpi.com |

| 2-Methylene- or alkylidene cyclopropyl ketones | Pd catalyst | Various | Di- or tri-substituted furans | Good | rsc.orgrsc.org |

Table 3: Zinc-Catalyzed Synthesis of Furans and Related Cyclopropanes

| Substrate Type | Catalyst | Reaction Type | Product Type | Yield | Key Reference(s) |

| Enynones + Alkenes | ZnCl₂ | Cyclopropanation | Cyclopropane derivatives | Good | chim.it |

| 1,3-Dicarbonylic compounds + 2-Alkynals + Alkenes | Zinc | Three-component coupling | Cyclopropyl-substituted furan derivatives | Good | researchgate.netresearchgate.netasturias.es |

| Cyclopropenes + Furan | ZnCl₂ | Cyclopropanation / Oxabicycle formation | endo-Oxabicycles | Modest | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Enynones | ZnCl₂ | Generation of zinc silylcarbenoids + alkenes | Silylcyclopropanes | Good | researchgate.net |

Table 4: Copper-Mediated Synthesis of Furans

| Substrate Type | Catalyst | Reaction Type | Product Type | Yield | Key Reference(s) |

| Conjugated enynones + Diazo compounds | Copper | Cascade reaction | Dienoate derivatives | Good | chim.it |

| Allenyl ketones with cyclopropyl moiety + Ynones | Cu(I) | Cycloisomerization / Annulative fragmentation | Trisubstituted furans | Good | nih.govacs.orgresearchgate.net |

| 1-Methoxydec-2-yn-4-one | CuI | Various | 2-Hexyl-5-methoxyfuran | Good | hud.ac.uk |

| Racemic cyclopropyl halides + Terminal alkynes | Cu | Enantioconvergent radical cross-coupling | Enantioenriched cyclopropane building blocks | Good | dicp.ac.cndicp.ac.cn |

Table 5: Rhodium(II)-Catalyzed Transformations

| Substrate Type | Catalyst | Reaction Type | Product Type | Yield / Selectivity | Key Reference(s) |

| Furans | Rh₂(S-TCPTTL)₄ | Enantioselective cyclopropanation | Cyclopropanated furans | Up to 98% ee | acs.org |

| Diazo 2,3,5-trisubstituted furans | Rh₂(OAc)₄ | Cascade cyclopropanation/rearrangement/isomerization | Penta-substituted aromatics | Good | acs.orgnih.gov |

| Cycloprop-1-en-1-yl ketones | Rhodium(II) | Rearrangement | 5-Aryl-2-siloxyfurans | Good | pku.edu.cn |

| Cyclopropenes + Furan | [Rh₂(OAc)₄] | Reaction with furan | Complex mixtures (compared to ZnCl₂) | N/A | beilstein-journals.orgbeilstein-journals.orgnih.gov |

Mechanistic Investigations and Reaction Pathways of 2 Cyclopropylfuran Transformations

Exploration of Reactive Intermediates

Understanding the transient species formed during reactions is crucial for elucidating reaction pathways. For 2-cyclopropylfuran, several types of intermediates have been proposed and investigated.

Identification and Characterization of Metal Carbene Intermediates

Metal carbene intermediates are pivotal in many transition metal-catalyzed reactions, including those involving furan (B31954) derivatives. Studies have indicated that 2-furyl metal carbene complexes can be generated from suitable precursors and serve as versatile intermediates in various carbene transfer reactions, such as cyclopropanation and C-H insertions chim.it. These intermediates are characterized by a metal-carbon double bond, where the carbon atom originates from the furan ring. For instance, in the context of platinum-catalyzed reactions of 5-(2-furyl)-1-alkynes, a cyclopropyl (B3062369) platinacarbene complex has been identified as a key intermediate, which can subsequently undergo ring-opening and rearrangement to form oxepins or arene oxides researchgate.net. The precise nature of these intermediates, whether true metal carbenes or carbenoids, can depend on the metal and reaction conditions, with theoretical studies suggesting that the preference for carbene or carbenoid forms varies with the metal's electronic properties researchgate.net.

Probing Radical Pathways in this compound Reactions

Radical pathways offer an alternative mechanistic route for the transformations of this compound. While specific direct evidence for radical intermediates solely involving this compound in the provided literature is limited, radical cyclizations are a common motif in organic synthesis, often initiated by single-electron transfer (SET) processes scispace.com. In broader studies concerning furan derivatives, reactions involving radical intermediates can lead to ring formations and complex molecular architectures scispace.com. For example, in the context of other furan-containing systems, radical cyclizations have been employed to construct heterocyclic scaffolds scispace.comresearchgate.net. The behavior of this compound under conditions that promote radical formation, such as photolysis or the presence of radical initiators, would be necessary to confirm the involvement of such intermediates.

Analysis of Cationic Intermediates in Acid-Catalyzed Processes

Acid-catalyzed reactions of this compound can involve cationic intermediates. For instance, in cascade reactions promoted by Brønsted acids, the initial steps might involve nucleophilic attack onto an activated enyne system, potentially generating a cationic center scispace.com. However, mechanistic studies have sometimes ruled out simple cationic intermediates. In one instance, the stereochemical outcome of a reaction indicated that cyclopropane (B1198618) C–C bond formation did not occur through a stepwise benzylic carbocation intermediate, as alkene configuration was translated into product stereochemistry scispace.com. Furthermore, the high yields observed for certain cyclopropyl furan formations under acid catalysis suggested that a primary, highly unstable carbocation intermediate was unlikely scispace.com. An intriguing possibility discussed in some acid-catalyzed processes involving similar substrates is the involvement of free carbenes, distinct from metal carbenes scispace.com.

Detailed Kinetic and Thermodynamic Analyses of Transformative Processes

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. While specific kinetic or thermodynamic data for this compound transformations are not extensively detailed in the provided snippets, the general principles of these analyses are applicable. Kinetic studies focus on reaction rates and how they are influenced by factors like temperature, concentration, and catalysts, often employing the Arrhenius equation to describe the temperature dependence of rate constants stanford.edumdpi.com. Thermodynamic analyses, on the other hand, assess the feasibility and equilibrium positions of reactions, often through the calculation of Gibbs free energy changes and equilibrium constants stanford.eduplos.org. Understanding both aspects is crucial for optimizing reaction conditions to favor desired products and control reaction pathways mdpi.comresearchgate.netlibretexts.org. For example, distinguishing between kinetic and thermodynamic control is vital when multiple product pathways exist, as reaction conditions can dictate whether the faster-formed product (kinetic product) or the more stable product (thermodynamic product) predominates libretexts.org.

Unraveling Stereochemical Outcomes and Diastereoselective Control

The stereochemical outcome of reactions involving this compound is a key area of investigation, particularly in asymmetric catalysis. The presence of the cyclopropyl ring can influence the stereochemical course of reactions, and achieving high levels of diastereoselectivity or enantioselectivity often relies on the precise control of the reaction environment. For example, in some metal-catalyzed cyclopropanation reactions, the stereochemistry of the starting material has been observed to be translated into the product stereochemistry, suggesting specific mechanistic pathways scispace.com. The design of chiral ligands and catalysts is paramount for inducing asymmetry and controlling the formation of specific stereoisomers nsf.govnih.govnih.gov. Studies have explored how the steric and electronic properties of ligands can dictate the approach of substrates to the metal center, thereby influencing the facial selectivity of bond formation and leading to controlled stereochemical outcomes nsf.govnih.govnih.gov.

Influence of Catalyst and Ligand Design on Reaction Mechanisms

The choice of catalyst and the design of associated ligands profoundly impact the reaction mechanisms of this compound transformations. Transition metals, such as ruthenium, palladium, copper, and gold, are frequently employed due to their ability to activate substrates and stabilize reactive intermediates chim.itresearchgate.netuoguelph.canih.govucl.ac.ukresearchgate.net. The ligand sphere surrounding the metal center plays a critical role in modulating reactivity, selectivity, and mechanistic pathways.

Catalyst Choice: Different metals can promote distinct reaction manifolds. For instance, ruthenium catalysts have been implicated in ring-opening reactions of cyclopropyl-substituted systems, sometimes involving cationic intermediates uoguelph.ca. Palladium catalysts are widely used in cyclopropanation and cycloisomerization reactions, often proceeding through metal carbene or metallacyclopentene intermediates researchgate.netnih.govpsu.edu. Copper catalysts have been utilized in cycloisomerization reactions of alkynyl ketones, often involving allenyl ketone intermediates nih.gov.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-cyclopropylfuran. careerendeavour.com It provides detailed information regarding the chemical environment, connectivity, and three-dimensional arrangement of atoms. jmcs.org.mx

Application of Advanced 1D and 2D NMR Techniques for Complex Structural Elucidation

The definitive assignment of the atomic framework of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. jmcs.org.mx While 1D spectra, such as ¹H and ¹³C NMR, provide initial information on the number and type of protons and carbons, 2D techniques are crucial for unambiguously connecting the atoms within the molecule. mdpi.comresearchgate.net

¹H NMR Spectroscopy: The proton spectrum reveals the distinct signals for the furan (B31954) ring protons and the cyclopropyl (B3062369) protons. The protons on the furan ring (H3, H4, H5) typically appear in the aromatic region (δ 6.0-7.5 ppm), while the cyclopropyl protons (methine and methylene) are found in the highly shielded upfield region (typically δ 0.5-1.5 ppm).

¹³C NMR Spectroscopy: The carbon spectrum shows signals for the four distinct carbon environments in the furan ring and the two in the cyclopropyl group. The furan carbons are deshielded, appearing in the range of δ 100-150 ppm, with the carbon attached to the oxygen (C5) being the most deshielded. The cyclopropyl carbons are characteristically found at very high field, with chemical shifts that can even be negative relative to TMS. docbrown.info

2D NMR Techniques: To connect these signals and confirm the structure, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between the adjacent furan protons (H3-H4, H4-H5) and within the cyclopropyl ring system, confirming their connectivity. jmcs.org.mx

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments. careerendeavour.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is vital for identifying quaternary carbons (which have no attached protons) and for connecting the cyclopropyl substituent to the furan ring. For instance, correlations would be expected from the cyclopropyl methine proton to the furan C2 and C3 carbons.

The following table summarizes the expected NMR data for this compound, based on typical values for substituted furans and cyclopropanes.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | ~155-160 | - |

| 3 | ~6.0-6.2 | ~104-106 | H4 → C3, H5 → C3, H_cyclopropyl → C3 |

| 4 | ~6.2-6.4 | ~110-112 | H3 → C4, H5 → C4 |

| 5 | ~7.2-7.4 | ~140-142 | H3 → C5, H4 → C5 |

| Cyclopropyl CH | ~1.5-1.8 | ~8-12 | H_cyclopropyl → C2, H_cyclopropyl → C3 |

| Cyclopropyl CH₂ | ~0.6-1.0 | ~5-9 | H_cyclopropyl → C_cyclopropyl |

Conformational Analysis of this compound using NMR

The bond connecting the cyclopropyl group to the furan ring allows for rotation, leading to different spatial arrangements or conformations. The conformational preference of this compound is influenced by the electronic and steric interactions between the two rings. Studies on analogous 2-aroyl and 2-formyl furans show that these molecules often exist as an equilibrium between two planar conformers: the O,O-trans and the more polar O,O-cis form. psu.edursc.org The position of this equilibrium can be sensitive to the solvent's polarity. rsc.org

For this compound, the two primary conformers would be the syn and anti forms, referring to the orientation of the cyclopropyl ring relative to the furan oxygen. The relative populations of these conformers can be investigated using advanced NMR methods:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or 1D NOE experiments can detect through-space interactions between protons that are close to each other (typically <5 Å). An NOE between a cyclopropyl proton and a furan proton (e.g., H3) would provide direct evidence for the preferred conformation.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, changes in chemical shifts or coupling constants can indicate a shift in the conformational equilibrium. This data can be used to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational exchange.

Elucidating Reaction Pathways via In Situ NMR Studies

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. mdpi.commdpi.com This method provides detailed mechanistic and kinetic information by allowing for the observation of reactants, products, and, crucially, transient intermediates as the reaction progresses. bohrium.comresearchgate.net The application of in situ NMR to reactions involving furans, such as their synthesis from aldoses or subsequent functionalization, has been demonstrated to be highly effective in clarifying complex reaction networks. mdpi.commdpi.com

For this compound, in situ NMR could be employed to:

Monitor Synthesis: Track the formation of this compound from its precursors, identifying any intermediates and byproducts, which helps in optimizing reaction conditions like temperature, catalyst loading, and reaction time.

Study Reactivity: Investigate electrophilic substitution reactions (e.g., nitration, halogenation) on the furan ring. By monitoring the concentrations of species over time, it is possible to determine reaction rates and identify the formation of transient species like sigma complexes.

Investigate Degradation: Follow the decomposition pathways of the molecule under specific conditions (e.g., acidic or oxidative environments), providing insights into its stability. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are complementary and provide a characteristic "fingerprint" based on the functional groups and bond types present. researchgate.net While IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. elixirpublishers.com

For this compound, the key vibrational modes include:

Furan Ring Vibrations: The furan ring has characteristic stretching and bending modes. Ring stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. C-H stretching of the furan protons is observed above 3100 cm⁻¹.

Cyclopropyl Ring Vibrations: The cyclopropyl group has distinctive vibrations. The C-H stretching modes of the cyclopropyl ring are found just above 3000 cm⁻¹. The ring "breathing" mode is a notable feature, often appearing in the "fingerprint" region.

C-O-C Stretching: The ether linkage within the furan ring gives rise to strong C-O-C stretching bands, typically in the 1000-1250 cm⁻¹ range. udayton.edu

The following table lists the expected characteristic vibrational frequencies for this compound, compiled from data on furan derivatives. udayton.eduresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3120-3160 | Furan =C-H Stretch | Medium | Medium |

| 3000-3080 | Cyclopropyl C-H Stretch | Medium | Strong |

| 1550-1610 | Furan C=C Ring Stretch | Medium-Strong | Strong |

| 1450-1500 | Furan Ring Stretch | Medium-Strong | Medium |

| 1000-1250 | Furan C-O-C Stretch | Strong | Weak |

| ~1015 | Cyclopropyl Ring Deformation | Medium | Medium |

| 730-780 | Furan C-H Out-of-Plane Bend | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation in a molecule. libretexts.org

The furan ring itself is a chromophore that absorbs in the UV region. The introduction of a cyclopropyl group at the 2-position influences the electronic structure. While a cyclopropyl group is not a traditional conjugated system, its strained sigma bonds have π-character, allowing for electronic interaction with adjacent π-systems. This interaction typically results in a bathochromic shift (a shift to a longer wavelength) of the λmax compared to the unsubstituted parent heterocycle.

For furan, the π → π* transition occurs around 208 nm. For this compound, this absorption is expected to be shifted to a slightly longer wavelength, likely in the range of 215-225 nm, reflecting the electronic conjugation between the cyclopropyl and furan rings. The intensity of this absorption, given by the molar absorptivity (ε), provides information about the probability of the electronic transition. upi.edu

Mass Spectrometry in Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. udel.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In the context of this compound (Molecular Weight: 108.14 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) at m/z = 108. This molecular ion is energetically unstable and will break apart into smaller, characteristic fragment ions. shout.education

Key expected fragmentation pathways for this compound include:

Loss of a hydrogen atom: Formation of a stable cyclopropylfuryl cation at m/z = 107.

Cleavage of the cyclopropyl ring: Loss of ethylene (B1197577) (C₂H₄, 28 Da) from the cyclopropyl group after ring opening, leading to a fragment at m/z = 80.

Loss of the cyclopropyl group: Cleavage of the C-C bond between the rings can lead to a furan-containing fragment (e.g., m/z = 67) or a cyclopropyl cation (m/z = 41).

Furan ring fragmentation: Characteristic furan ring cleavage can occur, such as the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da).

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective combination for identifying this compound in complex mixtures, such as reaction products or environmental samples. nih.govpfigueiredo.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides definitive identification of each component as it elutes. mdpi.comrestek.com This technique is invaluable for confirming the presence of this compound as a product in a synthetic reaction or for identifying it and related isomers in various matrices.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 108 | [C₇H₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₇H₇O]⁺ | Loss of H˙ from M⁺˙ |

| 80 | [C₅H₄O]⁺˙ | Loss of C₂H₄ from M⁺˙ |

| 79 | [C₅H₃O]⁺ | Loss of H˙ from m/z 80 |

| 67 | [C₄H₃O]⁺ | Loss of C₃H₅˙ (cyclopropyl radical) |

| 53 | [C₄H₅]⁺ | Loss of CHO˙ from M⁺˙ |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

| 39 | [C₃H₃]⁺ | Loss of H₂ from m/z 41 |

Computational and Theoretical Chemistry Studies of 2 Cyclopropylfuran

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it a reliable approach for predicting the geometry and properties of molecules. The process typically involves preparing an initial guess of the molecular structure and choosing a suitable DFT functional and basis set to solve a form of the Schrödinger equation, ultimately leading to an optimized, low-energy structure. youtube.com

Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.comresearchgate.net For 2-cyclopropylfuran, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. storion.ru DFT methods, such as B3LYP, are commonly used for this purpose in conjunction with basis sets like 6-31G* or larger to achieve reliable results. researchgate.net

The optimization yields key structural parameters. While specific calculated data for this compound is not available in the surveyed literature, an illustrative table of expected parameters can be constructed based on known values for furan (B31954) and cyclopropane (B1198618) fragments.

Illustrative Data Table: Predicted Geometric Parameters for this compound Disclaimer: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C(furan)-C(furan) | ~1.36 - 1.43 |

| C-O (furan) | ~1.36 | |

| C(furan)-C(cyclo) | ~1.48 | |

| C-C (cyclopropyl) | ~1.51 | |

| **Bond Angles (°) ** | C-O-C (furan) | ~106 |

| O-C-C (furan) | ~111 | |

| C-C-C (furan) | ~106 | |

| C(furan)-C(cyclo)-C(cyclo) | ~118 |

Upon obtaining the optimized geometry, an electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its electronic stability and susceptibility to electronic excitation.

Computational chemistry is instrumental in mapping the pathways of chemical reactions. A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. github.io Locating this first-order saddle point is a critical, yet challenging, aspect of computational chemistry. github.ioresearchgate.net

For reactions involving this compound, such as cycloadditions or ring-opening reactions, DFT calculations can be used to identify the structures of the transition states. pku.edu.cnresearchgate.net Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) method or relaxed potential energy scans are employed to find these unstable structures. github.io Once a transition state is located, its structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

By connecting the optimized structures of reactants, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This profile provides the activation energies (the energy difference between the reactant and the transition state), which are essential for predicting reaction rates and understanding reaction mechanisms. pku.edu.cn Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can verify that the identified transition state correctly connects the desired reactants and products on the potential energy surface. github.io

DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. Similarly, a frequency calculation on the optimized geometry of this compound would yield its vibrational modes. researchgate.net The resulting theoretical IR spectrum, showing the frequency and intensity of each vibrational mode, can be compared with experimental data to assign specific peaks to the stretching and bending motions of the molecule's functional groups. researchgate.netresearchgate.net

Illustrative Data Table: Types of Predicted Spectroscopic Data for this compound Disclaimer: This table illustrates the type of spectroscopic parameters that can be predicted computationally. Actual values are not available from the surveyed literature.

| Spectrum | Parameter | Predicted Information |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Values for furan and cyclopropyl (B3062369) protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Values for furan and cyclopropyl carbons. |

| IR | Wavenumber (cm⁻¹) | Frequencies for C-H, C-O, C=C stretching and bending modes. |

Conformational Landscapes and Rotational Barriers of this compound

The bond connecting the cyclopropyl and furan rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Computational studies on similar molecules, such as 2-formylfuran, have shown that such substituted furans can exist in two primary planar conformations: a syn (or OO-cis) and an anti (or OO-trans) form. researchgate.net For this compound, these conformers would be defined by the relative orientation of the cyclopropyl group with respect to the furan ring's oxygen atom.

DFT calculations can be used to map the conformational landscape by performing a relaxed scan of the potential energy surface. This is achieved by systematically rotating the dihedral angle that defines the orientation of the cyclopropyl group relative to the furan ring and optimizing the rest of the molecular geometry at each step. The resulting energy profile reveals the stable conformers (energy minima) and the rotational barriers (energy maxima) that separate them. nih.govrsc.org Studies on 2-formylfuran have shown that the trans conformer is typically more stable, with a significant rotational barrier to the cis form. researchgate.net A similar situation would be expected for this compound, where one conformer is likely favored due to steric or electronic effects.

Illustrative Data Table: Conformational Analysis of this compound Disclaimer: The energy values are hypothetical, based on analogous systems like 2-formylfuran, to illustrate the expected output of a conformational analysis.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| syn | ~0 | 0.0 | Global Minimum |

| Transition State | ~90 | ~5-10 | Energy Maximum |

| anti | ~180 | ~0.5 - 2.0 | Local Minimum |

Analysis of Aromaticity and Electronic Effects within the Furan Ring

Aromaticity is a key concept used to describe the unusual stability of cyclic, planar molecules with delocalized π-electrons. The furan ring in this compound is aromatic, containing 6 π-electrons that satisfy Hückel's rule. A common computational method to quantify the magnetic criterion of aromaticity is the Nucleus-Independent Chemical Shift (NICS). nih.govmdpi.com NICS values are calculated at specific points, such as the center of the ring (NICS(0)) and at points above and below the ring plane (e.g., NICS(1)zz). mdpi.com A negative NICS value is indicative of a diatropic ring current, which signifies aromaticity, while a positive value suggests antiaromaticity. nih.gov For this compound, a NICS calculation would be expected to yield negative values inside the furan ring, confirming its aromatic character.

The cyclopropyl group attached to the furan ring influences the ring's electronic properties. Cyclopropyl groups are known to act as σ-donors, capable of donating electron density to adjacent π-systems through orbital interactions. This electronic effect can be analyzed computationally by examining changes in electron density distribution, molecular orbital energies, and geometric parameters upon substitution. Such an analysis for this compound would likely reveal an increase in electron density within the furan ring compared to unsubstituted furan, which could, in turn, affect its reactivity in electrophilic aromatic substitution reactions.

Computational Modeling of Catalyst-Substrate Interactions in this compound Transformations

Computational modeling is a powerful tool for investigating catalyzed chemical reactions at the molecular level. mdpi.com It allows for the detailed study of how a substrate, such as this compound, interacts with a catalyst to lower the activation energy of a reaction. researchgate.net This modeling can provide insights into reaction mechanisms, selectivity, and catalyst efficiency. mdpi.compitt.edu

For a potential transformation of this compound, such as a polymerization or cycloaddition reaction, DFT calculations can be used to model the entire catalytic cycle. mdpi.comnih.gov The process begins with modeling the interaction between the this compound molecule and the active site of the catalyst, optimizing the geometry of this catalyst-substrate complex. mdpi.com Subsequently, the transition states for key steps like substrate coordination, insertion, and product release are located. researchgate.net

By comparing the energy profiles of catalyzed versus uncatalyzed pathways, the effect of the catalyst can be quantified. Furthermore, these models can explain selectivity; for instance, if multiple products are possible, comparing the activation barriers for the different pathways can predict which product will be favored. nih.gov An experimental-theoretical study on furan's interaction with a Ziegler-Natta catalyst showed that furan can act as an electron donor, binding to the catalyst's metal center and potentially inhibiting polymerization. mdpi.com A similar computational approach could be applied to predict how this compound would interact with various transition-metal or Lewis-acid catalysts.

Advanced Reactivity and Derivatization Pathways of 2 Cyclopropylfuran

Cycloaddition Reactions Involving 2-Cyclopropylfuran

Cycloaddition reactions are fundamental in constructing cyclic molecular architectures. This compound, with its conjugated π-system and the presence of the cyclopropyl (B3062369) group, can engage in different types of cycloadditions, offering pathways to diverse heterocyclic and carbocyclic compounds.

Diels-Alder Reactions and Stereochemical Outcomes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile wikipedia.org. Furan (B31954) itself is known to act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles quora.com. The presence of the cyclopropyl group at the 2-position of the furan ring can influence its electronic properties and steric accessibility, potentially modulating its reactivity as a diene. While direct studies specifically on this compound in Diels-Alder reactions are not extensively detailed in the provided literature, related furan derivatives and cyclopropane-containing precursors have demonstrated participation in similar cycloaddition pathways beilstein-journals.org. For instance, precursors derived from cyclopropyl ketones have been shown to generate reactive intermediates that undergo formal [4+2] annulations with polarized alkenes, leading to the formation of six-membered rings beilstein-journals.org.

The Diels-Alder reaction is characterized by its stereospecificity, meaning the stereochemistry of the dienophile is preserved in the product libretexts.orgmasterorganicchemistry.com. Substituents that are cis on the dienophile will remain cis in the newly formed ring, and trans substituents will also maintain their trans relationship masterorganicchemistry.com. Similarly, the relative configuration of substituents on the diene is also retained masterorganicchemistry.com. This predictability in stereochemical outcomes makes the Diels-Alder reaction a powerful tool for constructing complex molecules with defined stereochemistry.

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

[3+2] cycloaddition reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring beilstein-journals.orgorganic-chemistry.orgijrpc.com. Cyclopropane (B1198618) derivatives, especially when polarized, are known to participate in such reactions, either directly or after ring-opening to generate reactive intermediates colab.wsrsc.orguni-regensburg.de.

Research has shown that furan derivatives can engage in [3+2] cycloadditions. For example, 2-arylcyclopropane-1,1-diesters have been reacted with 2,5-dimethylfuran (B142691) in the presence of Lewis acids like tin(IV) chloride, yielding products from a conventional [3+2] cycloaddition that contain a vinyl ether functionality colab.ws. This highlights the potential for furan systems, when appropriately substituted or activated, to act as components in [3+2] cycloadditions. Donor-acceptor cyclopropanes, in general, are known to undergo ring-opening followed by [3+2] cycloadditions with various dipolarophiles uni-regensburg.de.

Table 1: Example of a [3+2] Cycloaddition Involving a Furan Derivative and a Cyclopropane Derivative

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole precursor) | Reagent/Catalyst | Conditions | Product Type | Citation |

| 2,5-Dimethylfuran | 2-Arylcyclopropane-1,1-diester | SnCl4 | Not specified | Product of [3+2] cycloaddition (vinyl ether functionality) | colab.ws |

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules sigmaaldrich.comlibretexts.org. Functionalized this compound derivatives can serve as substrates in these powerful transformations.

Suzuki-Miyaura Coupling Reactions

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are also significant for C-C and C-N bond formation sigmaaldrich.comlibretexts.org. These reactions typically involve aryl or vinyl halides/triflates reacting with alkenes, alkynes, or amines, respectively, in the presence of a palladium catalyst and appropriate ligands. The application of these methods to functionalized this compound derivatives would allow for the introduction of alkene, alkyne, or amine functionalities, further expanding the synthetic utility of this scaffold.

Ring-Opening and Rearrangement Reactions of the Cyclopropyl Moiety

The inherent strain energy within the cyclopropane ring makes it susceptible to ring-opening and rearrangement reactions under various catalytic or thermal conditions psu.edu. When attached to an electron-rich system like furan, the cyclopropyl group's reactivity can be further influenced.

Cyclopropane derivatives are known to undergo ring-opening reactions when treated with electrophiles, nucleophiles, or Lewis acids rsc.orguni-regensburg.dedigitellinc.com. For example, vinylcyclopropanes can undergo ring-opening with Brønsted acids, leading to charge-separated ion pairs that can cyclize, or with Lewis acids, promoting a cyclopropane-cyclopentene rearrangement digitellinc.com. The cyclopropylmethyl radical is particularly noted for its rapid ring-opening, a characteristic that has led to its use as a probe in mechanistic studies psu.edu.

The presence of the furan ring might activate the cyclopropyl moiety towards certain transformations. Lewis acid-catalyzed reactions can promote cascade processes involving cyclopropane ring-opening followed by cyclization uni-regensburg.de. For instance, the reaction of cyclopropyl-substituted compounds with amines can lead to ring-opening and subsequent cyclization to form pyrrole (B145914) derivatives organic-chemistry.org. While direct examples of this compound undergoing specific ring-opening or rearrangement reactions are not detailed, the general chemical behavior of cyclopropanes strongly suggests that the cyclopropyl group in this compound could be a site of reactivity, potentially undergoing ring-opening or rearrangement under appropriate conditions, especially in the presence of Lewis acids or radical initiators.

The chemical structure of this compound, featuring both an aromatic furan ring and a strained cyclopropyl group, presents diverse opportunities for selective functionalization and derivatization. These pathways are crucial for synthesizing novel compounds with tailored properties for various applications.

Silylation and Acylation Pathways for Modifying Functionality

The introduction of silyl (B83357) and acyl groups onto the this compound scaffold offers routes to novel derivatives with altered electronic and steric properties.

Silylation: Silylation, the introduction of a silyl group (e.g., -SiR₃), is a versatile tool in organic synthesis, often employed for protection or as a handle for further transformations unishivaji.ac.in. While silylation of aryl C-H bonds is well-established, the functionalization of alkyl C-H bonds, particularly those within strained rings like cyclopropanes, presents unique challenges and opportunities escholarship.org. Research has shown that cyclopropane C-H bonds are inherently more reactive than those in unstrained alkyl chains, making them amenable to catalytic functionalization escholarship.org. Rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds has been developed, leading to the formation of carbon-oxygen bonds after subsequent oxidation of the silyl product, achieving high yields and enantioselectivities escholarship.org. This methodology offers a pathway to chiral silicon-containing compounds derived from cyclopropane precursors escholarship.org. Furthermore, other transition metal-catalyzed C-H silylation reactions, such as those employing rhodium with silacyclobutanes pku.edu.cn or iridium with phenanthroline ligands nih.gov, highlight the growing toolkit for directed silylation of various C-H bonds, which could potentially be applied to the furan or cyclopropyl moieties of this compound. General mechanisms for silylation often involve Si-N bond cleavage or nucleophilic attack on silicon, with pathways like SN2-Si and SNi-Si being recognized depending on the silylating agent and reaction conditions unishivaji.ac.in.

Acylation: Acylation, the introduction of an acyl group (R-C=O), can be achieved through various methods. For furan derivatives, specific routes have been developed for the synthesis of 2-acyl furans researchgate.netresearchgate.net. One notable strategy involves the trialkylphosphine-mediated cyclization of ynenones, followed by oxidation, to yield 2-acyl furans researchgate.netresearchgate.net. Another approach utilizes N-iodosuccinimide (NIS) to promote the cyclization of ynenones, affording 2-acyl furans and Z-iodovinylfurans through a controllable process researchgate.net. These methods demonstrate efficient ways to introduce carbonyl functionalities directly onto the furan ring at the C-2 position, which could be adapted for this compound researchgate.netresearchgate.net.

Esterification and Carbamation Strategies

The esterification and carbamation of this compound would involve forming ester or carbamate (B1207046) functionalities, respectively, potentially by modifying existing groups or introducing new ones.

Esterification: Esterification is a fundamental reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol, or vice versa, often catalyzed by acids researchgate.net. While direct esterification of this compound itself is not extensively detailed in the reviewed literature, general strategies for synthesizing furan derivatives that can be subsequently esterified exist researchgate.net. For instance, tandem reactions involving acyloxy migration have been reported for the synthesis of functionalized furans researchgate.net. Furthermore, benzotriazole (B28993) esters have been employed as activated intermediates for the esterification of alcohols, offering a robust strategy researchgate.net. These general esterification methods could be applied to functionalized derivatives of this compound, such as those bearing hydroxyl or carboxyl groups.

Carbamation: Specific research detailing the carbamation of this compound was not found in the reviewed literature. However, general methods for carbamate synthesis, such as the reaction of amines with chloroformates or isocyanates, or the reaction of alcohols with isocyanates, are well-established in organic chemistry researchgate.netresearchgate.net. If suitable functional groups (e.g., amine or hydroxyl) were introduced onto the this compound scaffold, these standard carbamation protocols could potentially be employed.

Selective Functionalization of the Furan and Cyclopropyl Moieties

Achieving selective functionalization of either the furan ring or the cyclopropyl group in this compound is crucial for targeted synthesis.

Selective Functionalization of the Furan Moiety: The furan ring is known for its susceptibility to electrophilic aromatic substitution, typically occurring at the α-positions (C-2 and C-5) chim.it. Modern catalytic methods allow for more precise functionalization. For example, the synthesis of 2-acyl furans from ynenones represents a direct functionalization at the C-2 position of the furan ring researchgate.netresearchgate.net. Palladium-catalyzed cross-coupling reactions of enynones with organoboronic acids can yield functionalized furan derivatives, including 2-alkenyl furans researchgate.net. Silver and gold catalysis are also recognized for their versatility in synthesizing highly substituted and functionalized furans researchgate.net. These catalytic systems often allow for selective reactions on the furan core, potentially leaving the cyclopropyl group untouched under appropriate conditions researchgate.netresearchgate.net.

Selective Functionalization of the Cyclopropyl Moiety: The cyclopropyl group, with its strained C-H bonds, offers unique reactivity escholarship.org. As mentioned in section 6.4.1, catalytic C-H silylation of cyclopropane C-H bonds has been achieved with high enantioselectivity using rhodium catalysts escholarship.org. This highlights the potential for selective activation and functionalization of the cyclopropyl C-H bonds escholarship.org. While specific examples for this compound are not detailed, the general principles of C-H activation applied to cyclopropanes suggest that targeted functionalization of the cyclopropyl ring is achievable escholarship.orgsioc-journal.cn. Such selective functionalization could involve reactions that specifically engage the cyclopropyl C-H bonds without affecting the more electron-rich furan ring escholarship.orgsioc-journal.cn.

Applications of 2 Cyclopropylfuran in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The strategic positioning of the cyclopropyl (B3062369) group on the furan (B31954) ring makes 2-cyclopropylfuran an attractive starting material or intermediate for synthesizing more elaborate organic structures. Its inherent reactivity, influenced by both the furan's aromaticity and the cyclopropyl ring's strain, allows for diverse synthetic manipulations.

Intermediates in Natural Product Synthesis

The cyclopropyl moiety is a recurring feature in numerous biologically active natural products, often contributing to their unique pharmacological profiles and conformational rigidity rsc.org. Similarly, furan rings are prevalent in many natural product scaffolds, acting as key structural elements or reactive handles chim.itresearchgate.net. The combination of these two features in this compound positions it as a potentially valuable intermediate for the synthesis of complex natural products. While direct examples of this compound being explicitly used as an intermediate in the total synthesis of specific natural products are not extensively detailed in the provided literature, the chemistry of cyclopropylcarbinyl cations is well-established as crucial in synthetic methodology and natural product synthesis rsc.org. Furthermore, furan derivatives, particularly those involving 2-furyl carbene intermediates, are recognized as versatile intermediates in organic synthesis chim.it. The structural motifs present in this compound align with those found in various bioactive molecules, suggesting its potential utility in constructing such complex targets.

Scaffolds for Novel Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials due to their diverse electronic and structural properties mdpi.comjmchemsci.com. This compound can serve as a foundational scaffold for the development of novel heterocyclic systems. The furan ring itself is a fundamental heterocycle, and its functionalization with a cyclopropyl group can introduce specific steric and electronic effects that influence the reactivity and properties of derived compounds researchgate.net. Derivatives like "5-Bromo-N-cyclopropylfuran-2-carboxamide" have been described as versatile small molecule scaffolds, underscoring the utility of cyclopropyl-furan motifs in medicinal chemistry and drug discovery cymitquimica.com. The ability to further functionalize the furan ring or utilize the cyclopropyl group in subsequent reactions allows for the creation of diverse libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and beyond.

Potential in Functional Materials Design

The unique electronic and structural characteristics of this compound suggest its potential application in the design of advanced organic materials. The furan ring's π-electron system can contribute to conjugated systems, while the cyclopropyl group can influence molecular packing, rigidity, and electronic properties.

Designing Rigid Bicyclic Structures for Advanced Materials

While this compound is not inherently a bicyclic structure, it can serve as a precursor or building block in reactions that yield cyclic and bicyclic systems. For instance, furan derivatives are known participants in Diels-Alder reactions, a key methodology for constructing cyclic and polycyclic frameworks, which are often rigid and form the basis of advanced materials ucl.ac.ukkib.ac.cnwikipedia.org. The presence of the cyclopropyl group could influence the stereochemical outcome or the conformational rigidity of the resulting bicyclic structures. Research into the Diels-Alder reaction of this compound has been explored, including computational studies of transition state geometries, indicating its involvement in reactions that build cyclic architectures ucl.ac.uk. Such reactions are fundamental in creating materials with defined three-dimensional structures for applications ranging from molecular electronics to structural composites.

Precursors for Advanced Organic Materials Development

The furan moiety is a recognized component in various organic functional materials, including conjugated polymers and organic emitters researchgate.netbohrium.com. The incorporation of a cyclopropyl group onto the furan ring can modulate the electronic properties, solubility, and solid-state behavior of these materials. Derivatives of this compound, such as "5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde," have been noted in the context of material science and the synthesis of organic radical compounds ambeed.com. This suggests that this compound itself could be a valuable precursor for developing novel organic materials with tailored electronic or radical properties, potentially finding use in organic electronics, sensors, or advanced coatings.

Contributions to Catalysis Research

This compound has been investigated as a substrate in various catalytic transformations, providing insights into its reactivity and the development of new catalytic methodologies. Its participation in reactions catalyzed by transition metals highlights its role in catalysis research.

For example, this compound has been studied in ruthenium-catalyzed [2+2+2] cycloaddition reactions, where low yields were observed uoguelph.ca. Similarly, it has been employed in nickel-catalyzed ring-opening reactions of unsymmetrical oxabicyclic alkenes, also yielding low product quantities bac-lac.gc.ca. These findings, while indicating challenges in specific transformations, demonstrate that this compound can be a substrate in metal-catalyzed processes.

Furthermore, the broader field of furan chemistry in catalysis is rich. Transition metal-catalyzed transformations involving 2-furyl carbene intermediates are known to be versatile, participating in reactions such as cyclopropanation, aziridination, and C-H insertions chim.it. Given that this compound contains both a furan ring and a cyclopropyl group, it is plausible that it could participate in or be a precursor for such carbene-mediated reactions, potentially influencing catalytic pathways and outcomes. Research into furan synthesis often involves various catalytic approaches, including transition metal catalysis, highlighting the general importance of furans in this domain researchgate.netresearchgate.net.

Ligand Development for Metal Catalysis

The incorporation of the this compound moiety into ligand structures can impart specific electronic and steric properties, influencing the performance of transition metal catalysts. While direct use of this compound as a standalone ligand is not extensively documented, its structural elements can be integrated into more complex ligand architectures. The furan ring's heteroatom and π-system, combined with the strained cyclopropyl ring, offer unique coordination possibilities and steric bulk.

Research into furan-based ligands has explored their utility in various catalytic transformations, including cross-coupling reactions and cycloisomerizations nih.govgla.ac.uk. The presence of a cyclopropyl substituent, as in this compound, can modulate the electron density and steric environment around a metal center. This modulation can affect catalyst activity, selectivity, and stability. For instance, cyclopropyl groups are known to influence the electronic properties of adjacent functional groups, potentially enhancing or tuning the catalytic efficiency of metal complexes. While specific examples of ligands directly derived from this compound are limited in the provided literature, the general principles of using substituted furans as ligand scaffolds suggest potential avenues for its application in developing new catalytic systems.

Future Research Directions and Emerging Paradigms for 2 Cyclopropylfuran Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The convergence of artificial intelligence (AI) and machine learning (ML) with organic synthesis is set to revolutionize the way chemical reactions are designed and optimized. For 2-cyclopropylfuran, these computational tools offer the potential to accelerate the discovery of novel synthetic routes and to refine existing methodologies with unprecedented efficiency.

Reaction Optimization: Machine learning algorithms can be trained on experimental data to build predictive models for reaction outcomes. By inputting variables such as catalyst type, solvent, temperature, and reactant concentrations, these models can predict the yield and selectivity of reactions involving this compound. This enables a more systematic and rapid optimization process compared to traditional trial-and-error approaches.

Discovery of Novel Reactivity: AI can be employed to predict the reactivity of this compound and its derivatives in uncharted chemical space. By analyzing the molecule's electronic and steric properties, machine learning models can identify potential new reactions and transformations, guiding experimentalists toward unexplored areas of its chemistry.

| AI/ML Application | Potential Impact on this compound Synthesis |

| Retrosynthesis Algorithms | Discovery of more efficient and sustainable synthetic routes. |

| Reaction Condition Prediction | Accelerated optimization of reaction yields and selectivities. |

| De Novo Drug Design | Generation of novel this compound-based molecular structures with desired properties. |

Development of Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that can selectively functionalize both the furan (B31954) ring and the cyclopropyl (B3062369) moiety, as well as systems that can perform transformations that are currently challenging or inefficient.

C-H Functionalization: A significant area of development will be the discovery of catalysts capable of direct C-H functionalization of the furan ring in this compound. This would provide a more atom-economical approach to introducing new substituents, avoiding the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Catalysis: The strained cyclopropyl group is susceptible to ring-opening reactions. The design of catalysts that can control the regioselectivity and stereoselectivity of these transformations would provide access to a diverse range of linear and cyclic compounds.

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound is crucial for applications in medicinal chemistry and materials science. The development of novel chiral catalysts for asymmetric transformations of this compound will be a key research focus.

| Catalytic System | Target Transformation | Potential outcome |

| Transition Metal Catalysts | C-H arylation, alkenylation, and alkylation of the furan ring. | Direct and efficient synthesis of substituted 2-cyclopropylfurans. |

| Lewis Acid Catalysts | Controlled ring-opening of the cyclopropyl group. | Access to novel acyclic and carbocyclic structures. |

| Chiral Organocatalysts | Asymmetric cycloadditions and functional group transformations. | Enantiomerically enriched this compound derivatives. |

Exploration of Bio-inspired Syntheses and Biocatalysis for Furan Derivatives

Nature provides a rich blueprint for the synthesis of complex molecules with high efficiency and selectivity. Bio-inspired synthetic strategies and the use of biocatalysts represent a promising and sustainable avenue for the production of this compound and its derivatives.

Enzymatic Synthesis: The use of isolated enzymes or whole-cell systems could enable the stereoselective synthesis of chiral this compound derivatives. For instance, engineered enzymes could catalyze asymmetric cyclopropanation reactions or the enantioselective functionalization of the furan ring. Biocatalysis offers the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint. acs.orga-h.institutenih.gov

Chemoenzymatic Cascades: Combining enzymatic transformations with traditional chemical synthesis in one-pot cascade reactions can streamline the production of complex molecules derived from this compound. This approach can reduce the need for intermediate purification steps, leading to more efficient and sustainable synthetic processes.

Bio-based Feedstocks: Research into the production of this compound from renewable bio-based feedstocks is a key aspect of green chemistry. This could involve the development of microbial fermentation processes or the use of enzymes to convert biomass-derived platform chemicals into furan precursors. acs.org

| Biocatalytic Approach | Potential Application for this compound |

| Transaminases | Synthesis of chiral aminofuran derivatives. nih.gov |

| Oxidoreductases | Selective oxidation or reduction of functional groups. |

| Hydrolases | Enantioselective synthesis of precursors. |

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique shape and electronic properties of this compound make it an intriguing building block for the construction of novel supramolecular assemblies and nanomaterials. wikipedia.org

Host-Guest Chemistry: The furan ring can participate in π-π stacking and other non-covalent interactions, making this compound a potential guest molecule for various macrocyclic hosts. nih.gov The cyclopropyl group can also influence the binding affinity and selectivity through steric and electronic effects. The study of these host-guest complexes could lead to applications in sensing, drug delivery, and molecular recognition. wikipedia.org

Self-Assembling Materials: The derivatization of this compound with functional groups capable of forming directional non-covalent bonds could lead to the formation of self-assembling materials such as liquid crystals, gels, and vesicles. The rigid furan ring and the three-dimensional cyclopropyl group can impart specific organizational properties to these materials.

Functional Nanomaterials: Incorporation of this compound into polymeric structures or onto the surface of nanoparticles could lead to the development of new functional materials. For example, polymers containing the this compound motif may exhibit unique thermal or mechanical properties. Surface modification of nanoparticles with this compound derivatives could be used to tune their solubility, reactivity, and biocompatibility. mdpi.com

| Area of Application | Potential Role of this compound |

| Supramolecular Polymers | As a monomeric unit to control polymer architecture and properties. |

| Molecular Encapsulation | As a guest molecule for encapsulation within host cavities. |

| Surface Modified Nanoparticles | As a surface ligand to alter the properties of nanomaterials. |

Expanding the Scope of Derivatization for Diverse Research Applications

The synthesis of a wide array of this compound derivatives is essential for exploring its full potential in various scientific disciplines. Future research will focus on developing versatile and efficient methods for introducing a diverse range of functional groups onto the this compound scaffold.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable, particularly for the rapid generation of compound libraries for biological screening. Research into late-stage functionalization methods for this compound will be crucial for its application in drug discovery.

Click Chemistry: The introduction of "click" handles, such as azides and alkynes, onto the this compound core would enable its facile conjugation to other molecules of interest, including biomolecules, polymers, and fluorescent dyes.

Multicomponent Reactions: The development of multicomponent reactions involving this compound or its precursors would provide a highly efficient means of generating molecular complexity in a single synthetic operation. This approach is particularly valuable for the synthesis of diverse compound libraries.

| Derivatization Strategy | Resulting Functional Group | Potential Application |

| Electrophilic Aromatic Substitution | Halogens, nitro groups, acyl groups | Synthetic intermediates |

| Metal-Catalyzed Cross-Coupling | Aryl, vinyl, and alkyl groups | Materials science, medicinal chemistry |

| Cycloaddition Reactions | Fused heterocyclic rings | Agrochemicals, pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.